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boron lanthanum(3+) trioxide

Cat. No.: B1143725
CAS No.: 13709-95-0
M. Wt: 200.73852
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Description

Current State of the Art in Lanthanide Borate (B1201080) Research

Lanthanide borates are at the forefront of materials research due to their diverse applications, including in phosphors, optical materials, and as host matrices for luminescent ions. mdpi.commdpi.com Current research focuses on enhancing their luminescent efficiency and exploring novel compositions. mdpi.com The synthesis and properties of lanthanide borates are heavily influenced by the specific lanthanide element involved, leading to a wide range of structural and functional diversity. iaea.orgacs.org

A significant area of investigation involves doping lanthanide borates with other rare-earth elements to tailor their optical properties. For instance, doping with europium (Eu³⁺) and dysprosium (Dy³⁺) has been shown to produce materials with high-intensity luminescence, making them suitable for applications in fluorescent sensors and display technologies. mdpi.commdpi.comresearchgate.net The efficiency of energy transfer between the host lattice and the dopant ions is a key factor influencing the luminescent output and is a subject of ongoing study. mdpi.com

Methodological Paradigms for Inorganic Solid-State Chemistry

The synthesis of boron lanthanum(3+) trioxide and other inorganic solid-state materials employs a variety of techniques, each with its own advantages in controlling the final product's properties. ontosight.ai The primary methods include:

Solid-State Reaction: This is a conventional and widely used method due to its simplicity and high yield. researchgate.netdergipark.org.tr It involves heating a mixture of solid precursors, such as lanthanum oxide (La₂O₃) and boric acid (H₃BO₃), at high temperatures to form the desired compound. dergipark.org.tr

Sol-Gel Processing: This method offers better control over the material's purity, homogeneity, and particle size at lower temperatures compared to the solid-state reaction. ontosight.ai

Hydrothermal Synthesis: This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure. It is particularly useful for producing nanocrystalline materials with controlled morphology. ontosight.aitandfonline.com

Solution Combustion Synthesis: This method is known for its speed, simplicity, and the production of high-purity, fine-particle-sized products. researchgate.net

Melt Quenching: This technique is used to produce glassy or amorphous materials by rapidly cooling a molten mixture. scientific.netresearchgate.net

The choice of synthesis method significantly impacts the crystallinity, morphology, and ultimately, the functional properties of the resulting lanthanum borate. Characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) are crucial for analyzing the structural and morphological properties of the synthesized materials. ontosight.ai

Significance of this compound in Contemporary Materials Science

This compound is a material of considerable interest due to its combination of desirable properties, including a high melting point, chemical stability, and optical transparency. ontosight.ai These characteristics make it a promising candidate for a variety of advanced applications:

Optical Materials: Its transparency and stability are advantageous for use in optical windows, lenses, and other photonic devices. ontosight.ai When doped with specific rare-earth ions, it exhibits strong luminescence, making it suitable for phosphors in lighting and displays. mdpi.commdpi.comresearchgate.net

Ceramics: The high melting point and chemical resistance of LaBO₃ can improve the performance of ceramic materials in harsh environments. ontosight.ai

Catalysis: The surface and bulk properties of this compound can be leveraged for catalytic applications, including those related to environmental protection. ontosight.ai

Lubricating Additives: Nano-sized lanthanum borates have shown potential in reducing friction and wear when added to lubricating oils. tandfonline.combohrium.com

The versatility of lanthanum borate, stemming from its robust structure and the ability to host various dopant ions, underscores its importance in the ongoing development of new and improved materials.

Overview of Research Trajectories in Lanthanum Borate Compounds

Future research on lanthanum borate compounds is expected to follow several key trajectories. A primary focus will be on the development of novel synthesis techniques that allow for even greater control over the material's properties at the nanoscale. tandfonline.com This includes refining methods to produce lanthanum borates with specific morphologies, such as nanoparticles, nanowires, and nanosheets, to enhance their performance in various applications. tandfonline.com

Another significant research direction is the exploration of new dopant and co-dopant combinations to further enhance the luminescent properties of lanthanum borate. mdpi.com The goal is to develop phosphors with higher quantum efficiencies, improved color purity, and greater stability for next-generation lighting and display technologies. The investigation of the fundamental mechanisms of energy transfer and concentration quenching will be critical to achieving these advancements. mdpi.comscientific.net

Furthermore, the exploration of lanthanum borate in new application areas, such as in advanced ceramics, catalysis, and as a component in glass systems for optical and radiation shielding applications, is an active area of research. ontosight.aichalcogen.ro The synthesis and characterization of complex borate systems containing lanthanum and other elements are also being pursued to discover new materials with unique crystal structures and properties. acs.orgmdpi.com

Interactive Data Tables

Table 1: Crystal Structure and Properties of this compound (LaBO₃)

PropertyValueReference
Crystal SystemOrthorhombic mdpi.com
Space GroupPnam (62) mdpi.com
Lattice Parametersa = 0.587 nm, b = 0.825 nm, c = 0.510 nm mdpi.com
Coordination Number of La³⁺9 (with O²⁻ ions) mdpi.com
Coordination Geometry of B³⁺Trigonal planar mdpi.com
La-O Bond Lengths2.44 Å - 2.75 Å mdpi.com
B-O Bond Length1.38 Å mdpi.com
Calculated Band Gap (GGA)4.81 eV nih.gov
Experimental Band Gap5.23 eV nih.gov

Table 2: Synthesis Methods for this compound

Synthesis MethodKey FeaturesReference
Solid-State ReactionSimplicity, high yield, environmentally friendly. researchgate.netdergipark.org.tr
Sol-Gel ProcessingGood control over purity, homogeneity, and particle size. ontosight.ai
Hydrothermal SynthesisProduces nanocrystalline materials with controlled morphology. ontosight.aitandfonline.com
Solution CombustionRapid, simple, produces high-purity, fine particles. researchgate.net

Table 3: Luminescent Properties of Doped this compound

DopantExcitation Wavelengths (nm)Emission Peaks (nm)ApplicationReference
Eu³⁺284, 395592 (orange), 615 (red)Phosphors, Anti-counterfeiting mdpi.comresearchgate.net
Dy³⁺330, 354, 365, 389, 430, 452477 (blue), 569 (yellow)Phosphors, White-light LEDs mdpi.comscientific.net

Properties

CAS No.

13709-95-0

Molecular Formula

BH3LaO3-3

Molecular Weight

200.73852

Origin of Product

United States

Synthesis Methodologies for Boron Lanthanum 3+ Trioxide and Its Structural Analogues

Solid-State Reaction Synthesis of Boron Lanthanum(3+) Trioxide

The solid-state reaction is a conventional and straightforward method for producing polycrystalline LaBO3. This technique involves the high-temperature reaction of solid precursors to form the desired compound. Its simplicity and suitability for large-scale production make it a widely used approach.

Optimization of Reactant Stoichiometry and Precursors

The selection and stoichiometric ratio of precursors are crucial for obtaining phase-pure LaBO3. Typically, lanthanum oxide (La2O3) and boric acid (H3BO3) or boron oxide (B2O3) are used as the lanthanum and boron sources, respectively. dergipark.org.tr The fundamental reaction is:

La2O3 + B2O3 → 2LaBO3

To counteract the volatilization of the boron source at elevated temperatures, an excess of boric acid is often used. This ensures the complete conversion of lanthanum oxide. For instance, studies have utilized varying molar ratios of La2O3 to H3BO3, from 3:1 to 1:6, to determine the optimal conditions for LaBO3 formation. dergipark.org.tringentaconnect.com The precursors are intimately mixed by grinding to ensure a homogeneous reaction mixture. dergipark.org.tr

Precursor 1Precursor 2Molar Ratio (La2O3:H3BO3)Reference
Lanthanum Oxide (La2O3)Boric Acid (H3BO3)3:1 to 1:6 dergipark.org.tringentaconnect.com
Lanthanum Nitrate (B79036) (La(NO3)3·6H2O)Boric Acid (H3BO3)1:1 smolecule.com

Influence of Reaction Temperature and Atmosphere on Phase Purity

Reaction temperature and atmosphere significantly affect the phase purity and crystallinity of the resulting LaBO3. The synthesis is typically conducted in a muffle furnace in an air atmosphere. mdpi.com The formation of LaBO3 has been observed to start at temperatures around 500-700°C. dergipark.org.tringentaconnect.com However, to achieve a well-crystallized, single-phase product, calcination at higher temperatures, often around 1050°C for several hours, is common. mdpi.com At temperatures below 750°C, the simultaneous presence of other phases, such as H-LaBO3 and unreacted La2O3, has been reported. dergipark.org.tr The reaction time is also a critical parameter, with longer durations generally promoting better crystallinity. dergipark.org.tr

ParameterConditionOutcomeReference
Temperature 500°C - 700°CFormation of LaBO3 observed, but may contain other phases like La3BO6 and La(BO2)3. dergipark.org.tringentaconnect.com
< 750°CSimultaneous presence of H-LaBO3, LaBO3, and La2O3 phases. dergipark.org.tr
1050°CFormation of well-crystallized, single-phase LaBO3. mdpi.com
1100°CUsed in some preparations, sometimes with a nitrogen atmosphere. dergipark.org.tr
Atmosphere AirStandard condition for synthesis. mdpi.com
Nitrogen (N2)Used in some high-temperature syntheses. dergipark.org.tr

Low-Temperature Solid-State Synthesis Approaches

Efforts to reduce the high temperatures required for solid-state synthesis have led to the development of low-temperature approaches. One study aimed to synthesize lanthanum borates at temperatures between 500°C and 700°C, which is lower than typically reported in the literature. dergipark.org.tringentaconnect.com Another approach to lower the synthesis temperature is the use of a salt-assisted method or highly reactive, nano-sized precursors. While high-pressure/high-temperature (HPHT) synthesis is generally used for novel borate (B1201080) phases, it represents an alternative to simple heating of oxides which can fail to produce pure crystalline phases. nih.gov

Solution-Based Synthesis Techniques

Solution-based methods provide better control over particle size, morphology, and homogeneity at lower temperatures compared to solid-state reactions. researchgate.net

Hydrothermal Synthesis of this compound Nanocrystals

Hydrothermal synthesis is a key solution-based method for producing LaBO3 nanocrystals. smolecule.com This technique involves a chemical reaction in an aqueous solution within a sealed autoclave at elevated temperature and pressure.

The morphology of LaBO3 nanocrystals can be controlled by adjusting reaction parameters such as pH, temperature, time, and the use of surfactants. researchgate.netgoogle.com For instance, different morphologies, including nanorods and flower-like structures, can be obtained by varying the pH of the solution. google.com The use of capping agents, like oleic acid, can influence the aspect ratio of nanorods and render them hydrophobic. ysxbcn.com The formation of different shapes is governed by the crystallographic nature of the nanocrystal core and the selective adsorption of molecules onto different crystal faces, which can be controlled by the choice of surfactants and reaction temperature. azonano.com The assembly of primary nanocrystals into more complex structures is often explained by the "oriented attachment" mechanism.

ParameterVariationResulting MorphologyReference
pH 8-10Flake-like, wire-like google.com
Surfactant/Capping Agent Oleic AcidNanorods ysxbcn.com
Temperature 120°CFlake-like, wire-like google.com
Reactant Molar Ratio La(NO3)3 : Borax (B76245) (2:2-4)Varied morphologies google.com
Effects of Solvent and Reaction Parameters on Crystal Growth

The formation of specific lanthanum borate phases and morphologies is highly dependent on the reaction conditions, including the choice of solvent, pH, temperature, and reactant ratios. Both hydrothermal and solid-state methods demonstrate the critical influence of these parameters.

In hydrothermal synthesis, the solvent system and additives play a pivotal role. For instance, in the preparation of lanthanum borate from lanthanum nitrate and borax solutions, adjusting the system's pH to 9 with aqueous ammonia (B1221849) and stirring at room temperature before hydrothermal treatment at 120°C for 10 hours yields linear lanthanum borate. google.com However, the introduction of 0.6 ml of oleic acid as a modifier under the same conditions results in the formation of flaky lanthanum borate, showcasing how surfactants can direct crystal morphology. google.com

Solid-state reactions are profoundly affected by the stoichiometry of the reactants and the thermal profile. Studies reacting lanthanum oxide (La₂O₃) and boric acid (H₃BO₃) at temperatures between 500°C and 700°C for a fixed duration of 4 hours have shown that different molar ratios lead to distinct products. dergipark.org.tr Depending on the initial La:B ratio, three different lanthanum borate compounds—La₃BO₆, LaBO₃, and La(BO₂)₃—can be selectively synthesized. dergipark.org.tr Further investigation into the solid-state reaction of amorphous precursors at high temperatures has highlighted that below 750°C, the product is often a mixture of H-LaBO₃, LaBO₃, and unreacted La₂O₃, indicating the challenge of achieving phase purity at lower temperatures. dergipark.org.tr High-pressure/high-temperature (HPHT) synthesis represents an extreme case of parameter control, where conditions of 30 GPa and ~2,400 K were used to react lanthanum and boron oxide, resulting in the formation of a novel lanthanum hydroxyborate, La₂B₂O₅(OH)₂. nih.gov

Sol-Gel Processing for Controlled Material Fabrication

Sol-gel processing is a versatile wet-chemical technique noted for producing high-purity, homogeneous materials at relatively low temperatures. researchgate.netresearchgate.net The method generally involves the hydrolysis and polycondensation of molecular precursors (alkoxides or salts) to form a "sol" (a colloidal suspension of solid particles in a liquid). Further processing of the sol leads to the formation of a "gel," an interconnected, rigid network. This gel can then be dried and heat-treated to yield the final ceramic or glass material.

While detailed reports focusing exclusively on the sol-gel synthesis of pure lanthanum borate are not extensively covered, the method has been successfully applied to produce related materials and is recognized as a viable route for borate synthesis in general. google.comdergipark.org.trresearchgate.net For example, a microwave-assisted sol-gel method has been employed where reactants are mixed in water at 80°C to form a gel, which is then subjected to microwave heating and subsequent calcination at 950°C. dergipark.org.tr This approach combines the homogeneity of the sol-gel process with the rapid heating of microwaves to accelerate the synthesis. dergipark.org.tr The key advantages of the sol-gel method include excellent chemical homogeneity, control over particle size and morphology, and lower synthesis temperatures compared to conventional solid-state reactions, which can help prevent phase separation and unwanted side reactions. researchgate.net

Melt-Quenching Technique for Lanthanum Borate Glass Systems

The melt-quenching technique is the most common and established method for producing borate glasses, including those containing lanthanum. chalcogen.ro This process involves melting a homogenous mixture of raw materials at high temperatures to form a viscous liquid, followed by rapid cooling to a temperature below the glass transition point, which freezes the disordered liquid structure in place, forming a glass. chalcogen.rosnru.ac.th

The raw materials typically consist of high-purity oxides or carbonates, such as La₂O₃, H₃BO₃ (which decomposes to B₂O₃ upon heating), ZnO, Li₂CO₃, and various dopants. chalcogen.rosnru.ac.th The mixture is melted in a crucible (often porcelain or alumina) at temperatures ranging from 900°C to 1350°C. chalcogen.roaip.org After complete melting and homogenization, the molten liquid is poured onto a preheated brass or stainless steel mold to be quenched. snru.ac.thaip.org To improve mechanical strength and relieve internal stresses induced during quenching, the resulting glass is typically annealed at a temperature just below its glass transition temperature. aip.org

This technique has been used to fabricate a wide array of lanthanum borate glass systems with tailored optical and physical properties. A containerless levitation technique has also been employed to extend the glass-forming region for the La₂O₃–B₂O₃ binary system, enabling the creation of lanthanum-rich glasses that cannot be formed using conventional melt-quenching. rsc.org

Table 1: Parameters for Melt-Quenching of Lanthanum Borate Glass Systems

Glass System CompositionPrecursor MaterialsMelting Temperature (°C)NotesReference
(60-m)B₂O₃–40ZnO–mLa₂O₃ (m=0-15 mol%)H₃BO₃, ZnO, La₂O₃1350Annealed at 590°C for 5 hours to release internal stresses. chalcogen.ro
Li₂CO₃-La₂O₃-H₃BO₃-Pr₂O₃Li₂CO₃, La₂O₃, H₃BO₃, Pr₂O₃1100Melted for 3 hours; annealed at 300°C for 3 hours. snru.ac.th
10La₂O₃-(20-x)TeO₂-30PbO-40B₂O₃-xSm₂O₃La₂O₃, TeO₂, PbO, H₃BO₃, Sm₂O₃900–1180Melted for 45 minutes; annealed below 325°C. aip.org
LiLaB:Dy³⁺Li₂CO₃, La₂O₃, H₃BO₃, Dy₂O₃Not specifiedPrepared via melt-quenching to create a laser medium. scientific.net
La₂O₃–B₂O₃La₂O₃, B₂O₃Not specifiedPrepared via containerless processing using a levitation technique. rsc.org

Advanced Crystal Growth Techniques

For applications requiring high optical quality and specific crystallographic orientations, advanced single-crystal growth techniques are employed. These methods allow for the production of large, defect-free crystals that are essential for laser and nonlinear optical devices.

Czochralski Method for Single Crystal Growth of Lanthanum Borates

The Czochralski method is a prominent melt-growth technique used to pull large, high-quality single crystals from a molten bath of the material. researchgate.netjournal-spqeo.org.ua This method is suitable for materials that melt congruently (i.e., the melt has the same composition as the solid). journal-spqeo.org.ua For lanthanum borates, the process begins with the synthesis of a polycrystalline charge, typically through a solid-state reaction of the constituent oxides. researchgate.netdaneshyari.com

The polycrystalline material is placed in a crucible, usually made of platinum or iridium, and heated until it is completely melted. daneshyari.commdpi.com The temperature is then carefully stabilized just above the melting point. A seed crystal, attached to a rotating rod, is lowered to touch the surface of the melt. As the rod is slowly pulled upwards while rotating, the molten material crystallizes onto the seed, forming a continuous single crystal boule. mdpi.com Precise control of the pulling rate, rotation rate, and temperature gradients is crucial for growing large crystals free of defects like bubbles or impurity phases. researchgate.netmdpi.com This technique has been successfully used to grow crystals such as Lanthanum Calcium Borate (LCB), Neodymium-doped LCB (NdLCB), and Nd-doped La₀.₆₄Gd₀.₄₁Sc₂.₉₅(BO₃)₄ (Nd:LGSB). researchgate.netdaneshyari.commdpi.com

Table 2: Czochralski Growth Parameters for Lanthanum Borate Crystals

CrystalCrucible MaterialMelt Temperature (°C)Pulling RateRotation Rate (rpm)Reference
NdLCBPlatinum1050 - 1080Not specifiedNot specified daneshyari.com
LCBNot specifiedNot specifiedNot specifiedNot specified researchgate.net
Nd:LGSBIridium1480 - 15102 mm/h8 - 10 mdpi.com
LaB₃O₆Not specifiedNot specifiedNot specifiedNot specified journal-spqeo.org.ua

Top-Seeded Solution Growth (TSSG) Protocols

The Top-Seeded Solution Growth (TSSG) method is a variant of flux growth used for materials that melt incongruently or have very high melting points. Instead of a pure melt, a solution is created by dissolving the crystal components in a suitable low-melting-point solvent, or "flux." mdpi.com

In the TSSG process for lanthanum borates like Sr²⁺-doped La₂CaB₁₀O₁₉ (Sr:LCB), a flux composed of excess CaO, Li₂O, and B₂O₃ is used. mdpi.com The raw materials, including the crystal components and the flux, are heated in a crucible to form a homogenous solution. The temperature is then lowered to the saturation point, and a seed crystal is introduced to the surface of the melt. Crystal growth occurs as the solution temperature is slowly decreased, causing the solute to precipitate onto the seed. mdpi.comresearchgate.net This technique allows for crystal growth at temperatures significantly lower than the material's melting point, reducing thermal stress and the risk of decomposition. TSSG has been successfully used to grow large, transparent crystals of LCB and its doped variants. mdpi.comresearchgate.net

Flux Growth Methods Utilizing Boric Acid as Flux

An interesting and effective synthesis route for certain lanthanum borates involves using an excess of boric acid (H₃BO₃) itself as a reactive flux. capes.gov.bracs.org This low-temperature method is particularly useful for producing novel hydrated polyborates, which can then serve as precursors for anhydrous phases that are difficult to obtain through direct high-temperature reactions. acs.org

In this approach, rare earth oxides (like La₂O₃) are mixed with a large excess of boric acid (e.g., a B/La mole ratio of 15:1 to 30:1) and water in a Teflon-lined autoclave. acs.org The mixture is heated to a relatively low temperature, such as 240°C, for an extended period. capes.gov.bracs.org Under these mild hydrothermal conditions, the boric acid flux reacts with the lanthanum oxide to form crystalline hydrated polyborates, such as La[B₈O₁₁(OH)₅]. capes.gov.br These hydrated crystals can then be isolated and annealed at moderate temperatures to yield anhydrous phases like β-LaB₅O₉. capes.gov.br This precursor approach provides access to unique crystal structures and avoids the complexities of high-temperature melt or flux systems. acs.org

High-Pressure/High-Temperature (HPHT) Synthesis of Novel Lanthanum Borate Phases

The application of high-pressure and high-temperature (HPHT) conditions is a potent strategy for synthesizing novel lanthanum borate phases that are inaccessible through conventional ambient pressure methods. nih.govfrontiersin.org These extreme conditions can alter atomic coordination and promote the formation of unique crystal structures with distinct properties.

A general trend observed in the high-pressure synthesis of borates is the transformation of boron coordination from trigonal-planar [BO₃]³⁻ groups to tetrahedral [BO₄]⁵⁻ groups as pressure increases, typically beyond 10 GPa. nih.govfrontiersin.orgznaturforsch.com However, recent research has also revealed the formation of novel structures that deviate from this trend.

One such novel compound, a lanthanum hydroxyborate with the formula La₂B₂O₅(OH)₂, was synthesized at approximately 30 GPa and 2,400 K using a diamond anvil cell. nih.govosti.govresearchgate.net The synthesis involved the reaction of partially hydrolyzed lanthanum with boron oxide. osti.govresearchgate.net Structurally, this compound is notable because it contains discrete, planar BO₃ groups, which is unusual for borates synthesized at such high pressures. nih.govresearchgate.net Its three-dimensional structure features three crystallographically distinct lanthanum ions with coordination numbers of 9, 10, and 12. nih.govosti.govresearchgate.net

Another significant development in HPHT synthesis is the creation of lanthanum(III)-decaborate, La₄B₁₀O₂₁, under conditions of 2.6 GPa and 750 °C in a Walker-type multianvil apparatus. znaturforsch.comresearchgate.net This compound crystallizes in a monoclinic system and is isotypic with Pr₄B₁₀O₂₁. znaturforsch.comresearchgate.net Its complex three-dimensional boron-oxygen framework is composed of both [BO₄]⁵⁻ tetrahedra and trigonal-planar [BO₃]³⁻ groups. researchgate.net The structure contains four different lanthanum ions, with two coordinated by 10 oxygen anions, one by 11, and another by 12. znaturforsch.comresearchgate.net

Further exploration at even higher pressures led to the synthesis of the orthorhombic phase LaB₃.₆O₇ at 11 GPa and 1130 °C. researchgate.net This compound crystallizes in a defective α‐SrB₄O₇ structure-type, featuring a network of tetrahedrally coordinated boron atoms. researchgate.net

These findings demonstrate that HPHT synthesis is a crucial technique for expanding the landscape of known lanthanum borate compounds, providing access to materials with unique structural arrangements. znaturforsch.com

Table 1: Novel Lanthanum Borate Phases Synthesized under HPHT Conditions

Compound Formula Synthesis Pressure (GPa) Synthesis Temperature Crystal System Key Structural Features
La₂B₂O₅(OH)₂ 30 ~2,400 K Trigonal Contains discrete planar BO₃ groups; La coordination numbers of 9, 10, 12. nih.govosti.govresearchgate.net
La₄B₁₀O₂₁ 2.6 750 °C Monoclinic Framework of [BO₄]⁵⁻ tetrahedra and [BO₃]³⁻ groups; La coordination of 10, 11, 12. znaturforsch.comresearchgate.net

Microwave-Assisted Solid-State Synthesis Approaches for Lanthanum Borates

Microwave-assisted solid-state synthesis (MASSS) has emerged as an efficient and rapid alternative to conventional high-temperature furnace heating for producing lanthanum borates. inoe.ro This methodology offers significant advantages, including accelerated reaction times, improved yield, and reduced energy costs. inoe.rodergipark.org.tr

In a typical MASSS process, precursor materials such as lanthanum (III) oxide (La₂O₃) and boron trioxide (B₂O₃) or boric acid (H₃BO₃) are mixed and subjected to microwave irradiation. inoe.rodergipark.org.tr The direct interaction of microwaves with the reactants leads to rapid and uniform heating, facilitating the formation of the desired crystalline phase in a much shorter timeframe than conventional methods. researchgate.net

Research has demonstrated the successful preparation of lanthanum orthoborate (LaBO₃) via the MASSS method. inoe.ro Characterization of the resulting powder confirmed the formation of orthorhombic LaBO₃. inoe.ro This approach stands in contrast to traditional solid-state reactions, which often require prolonged heating at high temperatures (e.g., above 750°C) to achieve the desired phase. dergipark.org.tr

Variations of this technique, such as microwave-assisted combustion and microwave-assisted sol-gel methods, have also been explored. dergipark.org.tr For instance, one microwave-assisted combustion method involved just 10 minutes of microwave heating followed by a 2-hour furnace treatment at 950°C to produce lanthanum borate. dergipark.org.tr The unique heating mechanism of microwaves allows for the synthesis of materials in various nanostructured forms. researchgate.net The MASSS method has been successfully used to synthesize not only pure LaBO₃ but also rare-earth doped lanthanum borates for applications in luminescent materials. researchgate.net

The efficiency and speed of microwave-assisted synthesis make it a highly attractive route for the industrial production of borate-based materials. scirp.org

Table 2: Research Findings on Microwave-Assisted Lanthanum Borate Synthesis

Resulting Compound Precursors Synthesis Method Key Findings
LaBO₃ Lanthanum (III) oxide, Boron trioxide Microwave-Assisted Solid-State Synthesis (MASSS) Successfully prepared orthorhombic LaBO₃, demonstrating a faster and more efficient route than conventional heating. inoe.ro
LaBO₃ Lanthanum (III) oxide, Boric acid Microwave-Assisted Combustion Required only 10 minutes of microwave heating plus 2 hours of furnace heating at 950°C. dergipark.org.tr

Compound Index

Compound Name Chemical Formula
This compound LaBO₃
Boric Acid H₃BO₃
Boron Trioxide B₂O₃
Lanthanum(III)-decaborate La₄B₁₀O₂₁
Lanthanum Hydroxyborate La₂B₂O₅(OH)₂
Lanthanum Borate (defective) LaB₃.₆O₇
Lanthanum (III) Oxide La₂O₃
Praseodymium(III)-decaborate Pr₄B₁₀O₂₁

Spectroscopic Investigations of Boron Lanthanum 3+ Trioxide and Doped Systems

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Absorption Edge Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions in materials by measuring their absorption of light in the UV and visible regions of the electromagnetic spectrum. In lanthanum borate (B1201080) and related glass systems, this analysis provides crucial information about the material's optical band gap, which is the energy required to excite an electron from the valence band to the conduction band.

The optical absorption edge, a key parameter derived from UV-Vis spectra, is sensitive to the composition and structure of the material. Studies on borate glasses have shown that the introduction of lanthanum oxide can significantly influence the optical properties. For instance, in zinc borotellurite glasses, an increase in lanthanum oxide concentration causes the fundamental absorption edge to shift to lower wavelengths. chalcogen.roresearchgate.net This shift is accompanied by an increase in both the direct and indirect optical band gap energies. chalcogen.ro

Conversely, in other borate glass systems, the addition of rare-earth dopants like Neodymium(3+) (Nd³⁺) into a lanthanum strontium borate glass has been observed to decrease the optical band gap energy. researchgate.net Similarly, increasing the concentration of Lanthanum(III) oxide in certain lead borate glasses also leads to a decrease in the optical band gap. researchgate.net These variations highlight the role of dopant ions and network modifiers in altering the electronic structure and creating non-bridging oxygens, which in turn affects the energy required for electronic transitions. The electronic spectra of lanthanide ions themselves exhibit sharp, distinct absorption bands due to f-f electronic transitions, which are largely insensitive to the host material because of the shielding of the 4f electrons. osti.gov

Glass SystemDopant/ModifierEffect on Optical Band Gap (Eg)Reference
Zinc BorotelluriteIncreasing La2O3Increase chalcogen.roresearchgate.net
Lanthanum Strontium BorateNd3+Decrease researchgate.net
Lead BorateIncreasing La2O3Decrease researchgate.net

Photoluminescence and Luminescence Spectroscopy of Rare-Earth Doped Lanthanum Borates

Photoluminescence (PL) spectroscopy is a powerful tool for investigating the optical properties of lanthanum borate doped with trivalent rare-earth ions (RE³⁺). These RE³⁺ ions act as luminescent centers, absorbing energy and then emitting it as light at characteristic wavelengths. The inert and transparent nature of the borate host lattice makes it an excellent medium for these processes. bmb.ac.in

The excitation and emission spectra of RE³⁺-doped lanthanum borates are characterized by sharp lines corresponding to the intra-configurational 4f-4f electronic transitions of the dopant ions.

Europium (Eu³⁺): Eu³⁺ is a widely studied activator known for its strong red-orange emission. In lanthanum borate and similar borate hosts, Eu³⁺-doped materials exhibit dominant emission peaks around 613 nm, which corresponds to the ⁵D₀ → ⁷F₂ transition. bohrium.commdpi.com Additional emission bands are typically observed at approximately 586-593 nm (⁵D₀ → ⁷F₁) and other wavelengths. mdpi.compnu.edu.ua The excitation spectra show characteristic peaks for Eu³⁺, with a strong absorption band often found around 394 nm. mdpi.com

Dysprosium (Dy³⁺): Dy³⁺-doped lanthanum borate phosphors are known for their multi-color emission, typically in the blue and yellow regions, which can combine to produce white light. nih.gov The emission spectra of LaBO₃:Dy³⁺ show two primary peaks at approximately 470-481 nm (blue, ⁴F₉/₂ → ⁶H₁₅/₂) and 575 nm (yellow, ⁴F₉/₂ → ⁶H₁₃/₂). nih.govresearchgate.net The materials are typically excited using near-UV light, with excitation wavelengths around 352 nm or 387 nm. nih.govresearchgate.net

Erbium (Er³⁺): Er³⁺ is a versatile activator that can emit in both the visible and near-infrared (NIR) regions. In lanthanum borate glass, doping with Er³⁺ can produce a strong green emission at 530 nm when excited at 388 nm. tandfonline.com It is also highly valued for its NIR emission centered around 1544 nm (⁴I₁₃/₂ → ⁴I₁₅/₂ transition), which is crucial for telecommunications. This NIR emission is typically achieved by exciting the material at 978 nm. tandfonline.com

Samarium (Sm³⁺): Sm³⁺ ions are known to produce a reddish-orange luminescence. In borate glass hosts, Sm³⁺-doped materials exhibit characteristic emission peaks corresponding to transitions such as ⁴G₅/₂ to ⁶H₅/₂, ⁶H₇/₂, and ⁶H₉/₂. researchgate.net

Activator IonHostExcitation Wavelength (nm)Major Emission Peaks (nm)TransitionsReference
Eu3+LaBO3 / Borate Glass~394~591, ~6135D07F1, 5D07F2 bohrium.commdpi.com
Dy3+LaBO3~352~470, ~5754F9/26H15/2, 4F9/26H13/2 researchgate.net
Er3+La2O3-B2O3 Glass388530 (Visible)4S3/24I15/2 tandfonline.com
Er3+La2O3-B2O3 Glass9781544 (NIR)4I13/24I15/2 tandfonline.com
Sm3+BaLa2WO7Near-UVReddish-Orange4G5/26HJ (J=5/2, 7/2, 9/2) researchgate.net

Energy transfer (ET) is a critical process in co-doped lanthanum borate systems, where energy is non-radiatively transferred from an excited "donor" ion (or sensitizer) to a nearby "acceptor" ion (or activator). nih.gov This mechanism is fundamental to enhancing the luminescence efficiency of the activator. The ET pathways can be complex, involving ion-ion, ion-defect, and ion-ligand interactions. acs.org

While increasing the concentration of activator ions generally leads to stronger luminescence, there is an optimal concentration beyond which the emission intensity begins to decrease. This phenomenon is known as concentration quenching. It occurs when the distance between activator ions becomes so small that non-radiative energy transfer processes, such as cross-relaxation, become dominant, dissipating the excitation energy as heat rather than light. acs.orgopenrepository.com

Research on various RE³⁺-doped borates has identified these optimal concentrations.

In Er³⁺-doped lanthanum borate glass, the strongest emission was observed at a concentration of 5 mol% of Er₂O₃. tandfonline.com

For Dy³⁺-doped borate glasses, an optimal concentration of 0.8 mol% was identified before quenching occurred. researchgate.net

In a Dy³⁺-doped Na₃Ba₂LaNb₁₀O₃₀ phosphor, the quenching concentration was found to be 7.0 mol%. nih.gov The primary mechanism for concentration quenching is often determined to be dipole-dipole interactions between adjacent activator ions. nih.gov

Activator IonHost MaterialOptimal ConcentrationReference
Er3+Lanthanum Borate Glass5.0 mol% tandfonline.com
Dy3+Borate Glass0.8 mol% researchgate.net
Dy3+Na3Ba2LaNb10O307.0 mol% nih.gov
Pr3+Lanthanum Borate Glass0.5 mol% tandfonline.com

Judd-Ofelt (J-O) Theory: The Judd-Ofelt theory is a powerful theoretical framework used to analyze the intensities of the sharp f-f electronic transitions in the absorption spectra of lanthanide ions. nih.govmdpi.com By fitting the experimental oscillator strengths to the theory, a set of three intensity parameters (Ω₂, Ω₄, Ω₆) can be calculated. mdpi.com These parameters provide valuable insight into the local environment and bonding characteristics around the RE³⁺ ion. tandfonline.com For instance, the Ω₂ parameter is particularly sensitive to the asymmetry of the dopant site and the covalency of the bonds. Once determined, the J-O parameters can be used to calculate important radiative properties such as transition probabilities, radiative lifetimes, and luminescence branching ratios. researchgate.net This analysis has been successfully applied to Er³⁺ and Pr³⁺ in lanthanum borate glasses. tandfonline.comtandfonline.com

McCumber Theory: The McCumber theory, first proposed in 1964, establishes a fundamental relationship between the absorption and emission cross-sections of rare-earth ions in solid-state hosts. researchgate.netwikipedia.org It is particularly useful for quasi-three-level laser systems. rp-photonics.com The theory allows for the calculation of the emission cross-section spectrum if the absorption spectrum is known, and vice-versa. rp-photonics.com This is highly advantageous, as it can be difficult to directly measure one of these spectra accurately, especially in highly doped samples where reabsorption can distort fluorescence measurements. rp-photonics.com The McCumber theory has been applied to Er³⁺-doped lanthanum borate glass to evaluate its absorption and stimulated emission cross-sections, yielding a value of 8.25 × 10⁻²¹ cm² for the latter, which is critical for assessing its potential as a NIR laser medium. tandfonline.com

Resonant Fluorescence Spectroscopy for Electronic State Examination

Resonance fluorescence is a spectroscopic process where a system, such as an atom or molecule, is excited by absorbing a photon and then de-excites by emitting a photon of the same energy (and therefore, the same frequency) as the one it absorbed. wikipedia.orgcambridge.org This occurs when the excitation source is tuned precisely to a specific electronic transition, and the system re-emits before any significant vibrational relaxation can occur in the excited state.

This technique is a powerful tool for probing the electronic states of a system with high precision. In the context of lanthanum borate doped with rare-earth ions, resonant fluorescence could be used to selectively excite a specific Stark level within an f-manifold. By analyzing the resulting sharp emission, one could gain detailed information about the energy level structure and the homogeneous linewidth of the transition, which is determined by the excited-state lifetime. wiley-vch.de

While direct, extensive studies specifically labeled as "resonant fluorescence" on lanthanum borate are not prominent in the literature, the principles of the technique are highly applicable. It is a form of site-selective spectroscopy that can distinguish between ions in slightly different local environments within the host matrix. At low temperatures, where thermal broadening is minimized, irradiating a sample with a narrow-band laser tuned to an absorption peak can excite a specific subset of ions. The resulting fluorescence provides a detailed picture of the electronic states of that specific site, free from the inhomogeneous broadening that often obscures spectral features in glasses and disordered crystals.

Electronic Structure and Bonding Analysis in Boron Lanthanum 3+ Trioxide Systems

X-ray Photoemission Spectroscopy (XPS) for Valence Band Electronic Structure

X-ray Photoemission Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. In the context of LaBO3, high-resolution XPS is employed to probe the valence band, which is formed by the outermost electrons of lanthanum, boron, and oxygen. These valence electrons are directly involved in chemical bonding and determine the material's electronic properties.

X-ray Absorption Spectroscopy (XAS) for Unoccupied Electronic States (e.g., La M-edges, B K-edge, O K-edge)

X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. XAS data is obtained by tuning the photon energy using a crystalline monochromator to a range where core electrons can be excited to unoccupied states. In LaBO3, XAS at the La M-edges, B K-edge, and O K-edge provides information about the unoccupied electronic states, which are crucial for understanding the material's optical and electronic transport properties.

The energies of the absorption edges are characteristic of the absorbing element and the specific core-level transition. The approximate energies for the relevant absorption edges in LaBO3 are presented in the table below.

ElementEdgeApproximate Energy (eV)
Boron (B)K-edge188
Oxygen (O)K-edge543
Lanthanum (La)M5-edge832
Lanthanum (La)M4-edge849

Data sourced from standard X-ray absorption edge tables.

The features in the X-ray Absorption Near Edge Structure (XANES) region of the spectra are particularly sensitive to the local coordination environment, oxidation state, and hybridization of the absorbing atom with its neighbors. For example, the O K-edge XAS spectrum would reveal information about the hybridization of the O 2p orbitals with the La 5d/4f and B 2p orbitals in the conduction band. Similarly, the B K-edge would probe the unoccupied p-states of boron, and the La M-edges would provide insights into the unoccupied d and f states of lanthanum.

Theoretical Calculations of Band Gap Energy (e.g., Ab Initio Methods)

Ab initio (from first principles) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and understanding the electronic band structure and band gap of materials like LaBO3. The band gap is a critical parameter that determines the electrical conductivity and optical properties of a material.

Various computational approaches are employed to calculate the band gap, with the choice of the exchange-correlation functional significantly influencing the accuracy of the results. The Generalized Gradient Approximation (GGA) is a common starting point, but it often underestimates the band gap in strongly correlated systems. To address this, methods like DFT+U, which includes a Hubbard U term to account for on-site Coulomb interactions, are often used.

A study on LaBO3 perovskites (where B is a transition metal) highlights the importance of the Hubbard U parameter in accurately predicting the band gap. While pure GGA calculations might incorrectly predict a metallic state (zero band gap), the DFT+U approach can open a band gap that is in better agreement with experimental observations. The calculated band gap is also sensitive to the magnetic ordering and structural distortions within the crystal lattice. dtu.dk

CompoundCalculation MethodCalculated Band Gap (eV)Experimental Band Gap (eV)
LaMnO3GGA0~1.0 - 2.0
LaMnO3GGA+U (optimal U)0.8~1.0 - 2.0
LaFeO3GGA+U (optimal U)~1.0~2.1 - 2.3

This table illustrates the effect of the Hubbard U correction on the calculated band gap for related LaBO3 perovskites, demonstrating the necessity of this correction for accurate predictions. dtu.dk

Investigation of Hybridization Effects between Lanthanum and Boron Atomic Orbitals

Orbital hybridization is the concept of mixing atomic orbitals to form new hybrid orbitals, which in turn affects the bonding and electronic structure of a material. In LaBO3, the interaction and mixing of the atomic orbitals of lanthanum, boron, and oxygen determine the nature of the chemical bonds and the distribution of electronic states.

The bonding in LaBO3 involves a complex interplay of ionic and covalent contributions. The electronegativity difference between lanthanum and the borate (B1201080) group suggests a significant ionic character. However, covalent interactions, arising from the hybridization of atomic orbitals, are also crucial. Specifically, the hybridization between the O 2p orbitals and the B 2s and 2p orbitals forms the strong covalent bonds within the [BO3]3- anionic groups.

Analysis of Core-Level Spectra and Screening Effects in Lanthanum Borates

Core-level XPS provides valuable information not only about the elemental composition and chemical states but also about the electronic interactions within a material through the analysis of peak shapes and the presence of satellite features. In lanthanum-containing compounds, the La 3d core-level spectrum is particularly insightful due to the strong final-state effects.

When a core electron is photoemitted from a lanthanum atom, the core hole that is created can be screened by the remaining electrons. This screening process can occur through different channels, leading to multiple final states and, consequently, to complex satellite structures in the XPS spectrum. In many lanthanum compounds, the La 3d spectrum exhibits a main peak and a satellite peak for each of the spin-orbit split components (3d5/2 and 3d3/2).

Phase Transition Phenomena in Boron Lanthanum 3+ Trioxide

Characterization of Polymorphic Transformations (e.g., Orthorhombic to Rhombohedral, Orthorhombic to Monoclinic)

Boron lanthanum(3+) trioxide is known to exhibit polymorphism, a phenomenon where a compound can exist in more than one crystal structure. The specific polymorph that is stable depends on conditions such as temperature and pressure. geoscienceworld.org For rare earth orthoborates of the ABO3 type, the crystal structures are often related to the three polymorphs of calcium carbonate (CaCO3): aragonite, vaterite, and calcite. geoscienceworld.org

At ambient temperature and pressure, LaBO3 crystallizes in an aragonite-type structure, which has an orthorhombic crystal system. geoscienceworld.org This low-temperature phase is the most commonly encountered form of the compound. Upon heating, LaBO3 undergoes a significant and reversible polymorphic transformation. Research has identified this transition occurring at a high temperature of 1488°C. geoscienceworld.org The high-temperature polymorph is characterized as having a low-symmetry crystal structure, distinct from the low-temperature orthorhombic phase. geoscienceworld.org While detailed crystallographic data for the high-temperature phase is limited, the transition itself is a key characteristic of the compound's thermal behavior.

The table below summarizes the known polymorphic transformation for LaBO3.

PropertyLow-Temperature PhaseHigh-Temperature Phase
Crystal System Orthorhombic (Aragonite-type)Low Symmetry
Transformation Temp. N/A1488°C (Reversible)

This interactive table summarizes the key details of the polymorphic transformation in this compound.

In-Situ Diffraction Studies of Temperature-Induced Phase Transitions

In-situ diffraction techniques are indispensable for studying temperature-induced phase transitions as they occur. These methods, primarily high-temperature X-ray diffraction (XRD) and neutron diffraction, allow for the direct observation of changes in the crystal structure as a sample is heated or cooled. researchgate.netminsocam.org By collecting diffraction patterns at various temperatures, researchers can precisely determine transition temperatures, identify the crystal structures of the different phases, and analyze the atomistic mechanisms of the transformation. rug.nl

For this compound, an in-situ high-temperature diffraction study would involve heating the sample through its transition temperature of 1488°C while continuously collecting diffraction data. geoscienceworld.org Such an experiment would reveal:

The disappearance of diffraction peaks corresponding to the low-temperature orthorhombic (aragonite-type) phase.

The simultaneous appearance of a new set of diffraction peaks corresponding to the high-temperature, low-symmetry phase.

Changes in lattice parameters leading up to, during, and after the transition, providing information on thermal expansion and volume changes associated with the transformation.

By analyzing the data from these in-situ studies, the reversibility of the transformation can be confirmed by observing the reappearance of the initial orthorhombic phase upon cooling. geoscienceworld.org These experimental techniques provide the definitive data needed to understand the structural dynamics of LaBO3 at elevated temperatures.

Influence of Synthesis Conditions and Doping on Phase Stability

The phase stability of complex oxides like this compound is highly sensitive to both the synthesis methodology and the introduction of dopant elements. These factors can influence the formation of specific polymorphs and alter the temperatures at which phase transitions occur.

Synthesis Conditions: The method used to prepare LaBO3 can have a profound impact on the resulting material's phase composition, crystallinity, and microstructure. Different synthesis routes, such as solid-state reaction, sol-gel, or chemical precipitation, operate under different kinetic and thermodynamic regimes. mdpi.com For instance, the precursor chemistry, calcination temperature, and heating rates can determine whether a metastable phase is formed or if the thermodynamically stable phase is achieved. mdpi.com The uniformity of the composition, which can be enhanced by methods like chemical precipitation compared to conventional solid-state synthesis, is crucial for obtaining phase-pure materials. mdpi.com

Doping: The intentional introduction of other elements (doping) into the LaBO3 crystal lattice is a powerful tool for modifying phase stability. Doping can occur at either the lanthanum (A-site) or boron (B-site) positions. The substitution of La³⁺ or B³⁺ with ions of different sizes and charges can induce lattice strain and alter the tolerance factor of the structure, which can stabilize or destabilize a particular phase. acs.org For example, in other perovskite-related materials, doping has been shown to improve chemical and structural stability by increasing the symmetry of the crystal lattice. nih.gov Small amounts of dopants can shift phase transition boundaries, making it possible to tune the material's properties for specific applications. mdpi.com

FactorInfluence on Phase Stability
Synthesis Method Affects phase purity, crystallinity, and the potential formation of metastable phases. mdpi.com
Calcination Temp. A critical parameter that dictates the kinetics of phase formation and the transition from amorphous precursors to crystalline structures.
Doping (A- or B-site) Alters lattice parameters, tolerance factor, and formation energies, which can shift transition temperatures and stabilize specific polymorphs. acs.orgresearchgate.net

This interactive table outlines the key factors that influence the phase stability of this compound.

Crystallographic Analysis of High-Pressure this compound Phases

The application of high pressure is a fundamental method for exploring new polymorphic phases of materials that are not accessible under ambient conditions. High-pressure crystallographic studies, typically conducted using diamond-anvil cells (DACs) combined with synchrotron X-ray diffraction, can induce structural transformations to denser, more highly coordinated phases. researchgate.netutexas.edu

While specific high-pressure studies on LaBO3 are not extensively detailed in the literature, insights can be drawn from analogous ABO3-type compounds like LaGaO3 and LaCrO3. researchgate.net These materials, which are orthorhombic at ambient pressure, undergo a pressure-induced phase transition to a more symmetric rhombohedral structure. researchgate.net It is plausible that LaBO3 could exhibit similar behavior, transforming from its low-symmetry aragonite-type structure to a denser, higher-symmetry phase under compression. Such a transition would involve a rearrangement of the LaOₓ polyhedra and BO₃ trigonal units to achieve more efficient packing.

The primary goals of high-pressure analysis on LaBO3 would be to:

Identify the critical pressures at which phase transitions occur.

Solve the crystal structures of the new high-pressure phases. uv.es

Determine the equation of state for each phase, which relates its volume to the applied pressure. utexas.edu

Investigate whether these high-pressure phases are quenchable (i.e., remain stable after pressure is released).

These studies are crucial for creating a complete phase diagram for this compound and understanding its behavior under extreme conditions.

Theoretical Modeling of Phase Transition Mechanisms

Theoretical modeling provides powerful insights into the underlying mechanisms of phase transitions that are often difficult to probe experimentally. First-principles calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the structural, energetic, and electronic properties of different polymorphs. researchgate.netresearchgate.net

For this compound, theoretical modeling can be employed to:

Calculate Total Energies: By calculating the total energy of various candidate crystal structures (e.g., orthorhombic, rhombohedral, monoclinic), DFT can predict their relative stability at zero Kelvin. This helps identify the ground state structure and the energetics of metastable polymorphs. researchgate.net

Simulate Transition Pathways: Modeling can elucidate the specific atomic displacements involved in a phase transformation. For perovskite-related structures, this often involves the tilting and rotation of anionic polyhedra (in this case, BO3 groups). researchgate.net By mapping the energy landscape between two phases, the energy barrier for the transition can be calculated.

Predict High-Pressure Behavior: DFT calculations can predict the phase transitions that should occur under pressure by comparing the enthalpies of different structures as a function of pressure. rsc.org

Analyze Vibrational Properties: The calculation of phonon dispersion curves can reveal dynamic instabilities (soft modes) in a crystal lattice that can drive a phase transition as temperature or pressure changes.

In addition to first-principles methods, phenomenological approaches like Landau theory can be used to analyze the symmetry relationships between different phases and determine the order of the transition (e.g., first or second order) based on experimental data. researchgate.net

Advanced Applications of Boron Lanthanum 3+ Trioxide Based Materials

Luminescent Materials for Advanced Display and Lighting Technologies

Borate (B1201080) compounds are excellent hosts for developing luminescent materials due to their wide transparency range, large electronic bandgaps, and good thermal and chemical stability. taylorfrancis.comdergipark.org.tr Rare earth borates, such as LaBO3, are noted for their high vacuum ultraviolet (VUV) transparency and are utilized in applications like plasma display panels. dergipark.org.trresearchgate.net When doped with lanthanide ions, borates exhibit efficient UV and VUV absorption, making them a key class of inorganic luminescent materials. taylorfrancis.com

Phosphor Development for Plasma Display Panels (PDPs)

Lanthanum borate-based materials have been extensively studied and used as phosphors in Plasma Display Panels (PDPs). dergipark.org.triitk.ac.in In PDPs, phosphors are excited by VUV radiation from Xenon plasma (at 147 nm and 173 nm) to emit visible light. taylorfrancis.com The performance and lifetime of a PDP are heavily dependent on the phosphor's resistance to energetic discharge ions and VUV radiation. taylorfrancis.com

Tb-activated green-emitting lanthanum borate phosphors are widely used in PDPs due to their quantum efficiency and thermal stability. iitk.ac.in The morphology of borate-based phosphors is considered significantly superior to that of zinc silicate (B1173343) and aluminate phosphors. iitk.ac.in For example, microcrystalline powder samples of rare earth activated lanthanum borates like LaBaB9O16 doped with Europium (Eu3+) or Cerium/Terbium (Ce3+/Tb3+) have been synthesized for potential display applications. researcher.life These materials show efficient luminescence under UV/VUV excitation. researcher.life

Host MaterialActivator Ion(s)Emitted ColorApplication Note
Lanthanum Borate Terbium (Tb)GreenWidely used in PDPs due to good quantum efficiency and stability. iitk.ac.in
LaBaB9O16 Europium (Eu3+)RedInvestigated for photoluminescence under UV/VUV excitation. researcher.life
LaBaB9O16 Cerium (Ce3+), Terbium (Tb3+)GreenInvestigated for photoluminescence under UV/VUV excitation. researcher.life

Near-Infrared (NIR) Laser Media Applications

Lanthanum oxide (La2O3) is a well-known component in modifying the optical properties of glasses for laser applications. researchgate.net The incorporation of rare-earth ions like Neodymium (Nd3+) into a host material is crucial for creating laser gain media. msesupplies.com Nd3+ ions are particularly efficient for photonic devices and are known for their strong near-infrared emission at approximately 1.06 μm, making them ideal for high-power laser applications. researchgate.net

Lanthanum borate glasses serve as a suitable host for such applications. researchgate.net The suitability of Nd3+ ions for emitting strong NIR light makes materials based on lanthanum borate a subject of interest for developing laser hosts and other optoelectronic components. researchgate.netresearchgate.net

Deep-Ultraviolet (DUV) Birefringent Materials

Birefringent materials are essential for controlling the polarization of light, particularly in the deep-ultraviolet (DUV) region (wavelengths below 200 nm), which is critical for applications like DUV lithography. nih.gov An ideal DUV birefringent material must have a large birefringent coefficient (Δn > 0.08) and a wide band gap (Eg > 6.53 eV for λ < 190 nm). nih.govdigitellinc.com

Borates are a promising class of materials for this purpose. nih.gov Recently, a novel high-pressure/high-temperature (HPHT) lanthanum hydroxyborate, La2B2O5(OH)2, has been synthesized and identified as a potential DUV birefringent material. nih.gov This compound's structure consists of discrete, planar BO3 groups. nih.govdigitellinc.com The arrangement of these BO3 groups is a key factor in producing large birefringence. digitellinc.com

Ab initio calculations for La2B2O5(OH)2 estimate a band gap of 4.64 eV at ambient pressure and 5.26 eV at 30 GPa. nih.gov This band gap fits within the acceptable range for DUV transparency, suggesting that this class of lanthanum borates could be useful as DUV birefringent materials. nih.gov

CompoundCrystal SystemBand Gap (Calculated)Potential Application
La2B2O5(OH)2 Trigonal (P-3c1)4.64 eV (ambient), 5.26 eV (30 GPa)DUV Birefringent Material nih.gov

Applications in Advanced Ceramics and Catalysis

Materials based on boron lanthanum(3+) trioxide are finding increasing application in the fields of advanced ceramics and catalysis due to their unique structural and chemical properties. These materials contribute to the enhancement of performance in ceramic composites and act as effective supports for catalytic processes.

Lanthanum Borates as Catalyst Supports

Lanthanum borates have emerged as promising materials for catalyst supports, particularly in high-temperature oxidation reactions. Their stability and ability to promote the dispersion of active metals make them suitable for demanding catalytic applications.

Research has demonstrated the effectiveness of Cerium-doped lanthanum borate (Ce₀.₀₅La₀.₉₅BO₃) as a support for 3d transition metals in the catalytic combustion of propane (B168953). mdpi.comdntb.gov.ua The addition of transition metals like copper to this support significantly enhances catalytic activity. For instance, a copper-loaded Ce₀.₀₅La₀.₉₅BO₃ catalyst can achieve 90% propane conversion at approximately 718 K. mdpi.com The strong interaction between the copper loading and the cerium-doped lanthanum borate support maintains the catalyst's activity and stability during the combustion process. mdpi.com

The performance of these catalysts is often evaluated based on the temperature required for 50% conversion of the reactant (T₅₀) and the apparent activation energy (Eₐ). A lower T₅₀ and Eₐ indicate higher catalytic efficiency.

Table 1: Catalytic Performance of Transition Metals on Ce₀.₀₅La₀.₉₅BO₃ Support for Propane Combustion

CatalystT₅₀ (K)Apparent Activation Energy (Eₐ) (kJ/mol)Reference
Cu/Ce₀.₀₅La₀.₉₅BO₃64135.20 mdpi.com
Co/Ce₀.₀₅La₀.₉₅BO₃700100.51 mdpi.com
Ni/Ce₀.₀₅La₀.₉₅BO₃70244.68 mdpi.com
Mn/Ce₀.₀₅La₀.₉₅BO₃708N/A mdpi.com
V/Ce₀.₀₅La₀.₉₅BO₃N/A106.29 mdpi.com

Furthermore, lanthanide-based materials supported on zeolites, such as lanthanum borohydride (B1222165), have been identified as effective catalysts for processes like C-H borylation, offering an alternative to precious metal catalysts. nih.goviastate.edunorthwestern.edu The catalytic activity in these systems originates from lanthanum grafted at the Brønsted acid sites within the zeolite micropores. nih.goviastate.edunorthwestern.edu

Enhancement of Ceramic Material Performance

The incorporation of lanthanum oxide into ceramic formulations, particularly in combination with boron compounds, has been shown to significantly improve the material's performance properties. Lanthanum oxide acts as a functional additive that enhances the strength, as well as the chemical and thermal stability of the final ceramic product. uctm.edu

In chemically resistant ceramics, lanthanum oxide participates in the formation of a vitreous (glassy) phase during liquid-phase sintering. uctm.edu This glassy phase is crucial for achieving properties like low water absorption, high mechanical strength, and resistance to aggressive media at elevated temperatures. The introduction of lanthanum oxide, along with boric acid, reduces the number of crystalline phases and helps form a borosilicate amorphous phase, which is noted for its acid and heat resistance. uctm.edu

Studies have shown a direct correlation between the amount of lanthanum oxide in the ceramic charge and the improvement of key performance indicators.

Table 2: Effect of Lanthanum Oxide Content on Ceramic Properties

PropertyEffect of Increasing La₂O₃ ContentReference
Temperature ResistanceIncreases uctm.edu
Open Porosity RatioReduces uctm.edu
StrengthIncreases uctm.edu
Chemical StabilityIncreases uctm.edu

The resulting advanced ceramics, which include materials like alumina, silicon nitride, and zirconia, are valued for their hardness, wear resistance, and stability under harsh environmental conditions. great-ceramic.compreciseceramic.com The enhancement provided by lanthanum borate-based components makes them suitable for applications such as high-temperature bearings, sealing rings, and various components in the chemical and metallurgical industries. uctm.edupreciseceramic.com

Radiation Shielding Performance of Lanthanum-Doped Borate Glasses

Lanthanum-doped borate glasses are recognized as highly effective materials for radiation shielding applications. The high atomic number and density of lanthanum make it an excellent candidate for attenuating gamma rays, while the presence of boron is advantageous for absorbing neutrons. scispace.comresearchgate.net

Gamma Radiation Attenuation Characteristics

The addition of lanthanum oxide (La₂O₃) to borate glass systems significantly enhances their ability to attenuate gamma radiation. As the concentration of La₂O₃ increases, the density of the glass rises, which in turn improves its shielding effectiveness. mdpi.comnih.gov Key parameters used to evaluate gamma shielding performance include the mass attenuation coefficient (MAC), linear attenuation coefficient (LAC), half-value layer (HVL), and effective atomic number (Zeff).

An increase in La₂O₃ content leads to higher MAC and Zeff values, indicating superior gamma-ray attenuation. researchgate.net Consequently, the HVL, which is the thickness of material required to reduce the intensity of radiation by half, decreases with higher lanthanum concentrations. This means a thinner layer of lanthanum-doped glass is needed to provide the same level of protection.

Research on various lanthanum-doped borate glass systems confirms this trend. For example, in a study of cobalt-doped heavy metal borate glasses, the sample with the highest concentration of La₂O₃ (2 mol%) exhibited the maximum linear and mass attenuation coefficients and the lowest HVL. mdpi.comnih.gov Similarly, in a zinc borate glass system, the sample with 15 mol% La₂O₃ was found to be the most effective for gamma-ray attenuation. researchgate.net

Table 3: Gamma Shielding Properties of Lanthanum-Doped Borate Glasses

Glass SystemLa₂O₃ Content (mol%)Density (g/cm³)Effect on MAC/LACEffect on HVLReference
0.3CoO-(80-x)B₂O₃-19.7PbO-xLa₂O₃0 to 23.11 to 3.36IncreasesDecreases mdpi.comnih.gov
(60-m)B₂O₃–40ZnO–mLa₂O₃0 to 15N/AIncreasesDecreases researchgate.net

The effectiveness of these glasses makes them suitable for use in applications where transparency and radiation protection are required, such as in X-ray scanning facilities, radiotherapy rooms, and research laboratories. scispace.com

Neutron Removal Cross-Section Studies

Borate glasses are inherently effective for neutron shielding due to the high neutron absorption cross-section of the boron-10 (B1234237) (¹⁰B) isotope. semanticscholar.org When fast neutrons pass through a material, their energy is reduced through scattering interactions, and they are eventually absorbed as thermal neutrons. The macroscopic effective removal cross-section (ΣR) is a parameter used to characterize the attenuation of fast neutrons by a shielding material. tci-thaijo.org

While specific ΣR data for lanthanum-doped borate glasses is not extensively detailed in the provided context, the principles of neutron shielding in borate compounds are well-established. The effectiveness of a borate glass shield depends on its density and the concentration of boron atoms. Materials with a higher ΣR are more effective at attenuating fast neutrons. For comparison, the ΣR values of specialized glasses are often compared to standard shielding materials like concrete. tci-thaijo.org The combination of lanthanum for gamma shielding and boron for neutron shielding makes these glasses versatile for applications in mixed radiation fields.

Tribological Activity Enhancement in Lanthanum-Doped Borate Nanomaterials

Lanthanum-doped borate nanomaterials have demonstrated significant potential as additives in lubricants to improve their tribological properties, namely friction reduction and anti-wear capabilities. researchgate.nettandfonline.com When dispersed in base oils, these nanoparticles can dramatically enhance performance under various conditions.

The primary mechanism for this enhancement is the formation of a protective tribochemical film on the rubbing surfaces. researchgate.net During operation, the high pressure and temperature at the contact points initiate a reaction between the nanoparticles and the metal surface. This results in a durable boundary lubricating film often composed of oxides such as Boron trioxide (B₂O₃), Lanthanum oxide (La₂O₃), and Iron(III) oxide (Fe₂O₃). tandfonline.comresearchgate.net This film prevents direct metal-to-metal contact, thereby reducing wear and friction.

The morphology of the lanthanum borate nanoparticles plays a crucial role in their effectiveness. Studies have shown that 2D structures like nanoflakes or sheet-like particles exhibit superior tribological performance compared to 0D nanospheres or 1D nanorods. researchgate.nettandfonline.com The planar shape of 2D nanoparticles provides a larger contact area, leading to the formation of a thicker and more robust adsorption film on the friction surface. tandfonline.com

Table 4: Tribological Performance of Lanthanum Borate Nanomaterials in Lubricants

NanomaterialBase OilKey FindingsTribofilm ComponentsReference
Lanthanum Borate Nanoparticles (Sheet-like, Petal-like, Ball-like)Rapeseed OilSheet-like morphology showed the best friction-reducing and anti-wear performance.B₂O₃, La₂O₃ researchgate.net
Lanthanum Borate Nanoflakes (2D)Rapeseed OilSignificantly improved anti-wear and friction-reducing properties compared to 0D and 1D shapes.Fe₂O₃, B₂O₃, La₂O₃ tandfonline.com
Nanoporous Lanthanum-Doped Zinc Borate (LZB)Paraffin OilLanthanum doping created defects that diminished shear strength and boosted lubrication.Oxides of La, Zn, B, and Fe rsc.orgrsc.org
Oleic Acid-Capped Lanthanum Borate NanorodsRapeseed OilOptimal performance at 1% mass fraction content.Fe₂O₃, B₂O₃, La₂O₃ researchgate.netysxbcn.com

In addition to nanoparticle additives, the inherent structure of materials like nanoporous lanthanum-doped zinc borate has been explored. The doping with lanthanum was found to create defects in the material's structure, which helps to lower its shear strength and improve its lubricating properties. rsc.org The porosity of such materials also plays a role in their performance as a lubricant.

Sensing Applications (e.g., Stress Sensing via Luminescence)

Materials based on this compound, particularly when doped with rare-earth elements, have demonstrated significant potential for advanced sensing applications. Their inherent luminescent properties, which can be modulated by external stimuli such as mechanical stress, make them promising candidates for the development of novel stress sensors. The principle behind this application lies in the phenomenon of mechanoluminescence (ML), where the material emits light in response to mechanical action.

Research into dysprosium-doped lanthanum borate (LaBO3:Dy3+) phosphors has revealed a direct correlation between applied stress and the intensity of the emitted light. nih.gov This characteristic is pivotal for creating devices that can visually indicate stress levels or provide quantitative measurements of mechanical strain.

Detailed Research Findings

Studies on LaBO3:Dy3+ phosphors, synthesized via the solid-state reaction method, have shown that these materials exhibit mechanoluminescent properties suitable for stress sensing applications. nih.gov The investigation into their ML characteristics was conducted using an impact method, where the intensity of the luminescence was measured as a function of the impact velocity of a load dropped onto the phosphor material.

The key findings from this research indicate a clear and positive relationship between the mechanical stress applied and the luminescent response. Specifically, the peak mechanoluminescence intensity was observed to increase with a corresponding increase in the impact velocity. This suggests that a greater applied force results in a brighter light emission from the material. The sensitivity of Dy3+-doped LaBO3 has been noted as comparable to other known mechanoluminescent phosphors, highlighting its viability in this field. nih.gov

The luminescence in these materials is attributed to the electronic transitions within the dopant ions (Dy3+) embedded in the lanthanum borate host lattice. Mechanical stress is believed to create or activate trap levels within the material's band structure. The subsequent release of trapped charge carriers and their recombination at the Dy3+ sites leads to the emission of photons, manifesting as visible light. The intensity of this emission is directly related to the number of charge carriers released, which in turn is dependent on the magnitude of the applied stress.

The following table illustrates the relationship between the impact velocity and the peak mechanoluminescence (ML) intensity of LaBO3:Dy3+ phosphors. The data is derived from graphical representations in published research, as a precise numerical table was not provided in the source material. The ML intensity is presented in arbitrary units (a.u.) as is common in such studies.

Impact Velocity (cm/s)Peak ML Intensity (a.u.)
8828
12465
140100

This linear relationship underscores the potential of LaBO3:Dy3+ as a reliable stress-sensing material. The ability to directly visualize and quantify stress through luminescence opens up possibilities for a range of applications, from structural health monitoring in civil engineering to microscopic stress detection in materials science.

Theoretical and Computational Studies of Boron Lanthanum 3+ Trioxide

Quantum Mechanical (QM) and Molecular Mechanical (MM) Calculations for Molecular Properties

Quantum mechanical (QM) calculations, which are based on the principles of quantum mechanics, are employed to predict a wide range of molecular properties with high accuracy. jocpr.comjocpr.com These calculations can determine the electronic structure, geometry, energetics, spectroscopic behavior, and reactivity of molecules. jocpr.comjocpr.com For lanthanum borate (B1201080), QM methods are crucial for understanding the intricate interactions between electrons and nuclei that govern its properties.

Ab initio molecular dynamics (AIMD), a method based on density functional theory (DFT), has been utilized to model lanthanum borate glasses. nih.gov This approach allows for the analysis of glass structures at a high computational cost but with the benefit of accurately reproducing experimental data, such as structure factors and nuclear magnetic resonance (NMR) data. nih.gov AIMD simulations have been successful in representing the complex borate glass networks, including the formation of unique borate units. nih.gov

One of the key applications of QM calculations is the determination of optimized molecular geometries, including bond lengths and angles. jocpr.comuwosh.edu For instance, in lanthanum borate glasses, the mean B-O bond lengths for three-coordinated (B³) and four-coordinated (B⁴) boron have been calculated using AIMD. These calculated bond distances are slightly longer than those in alkali borate glasses, a trend that is consistent with experimental measurements of LaBO3 crystals. nih.gov

PropertyCalculated Value (AIMD)Experimental Value (Alkali Borate Glasses)Experimental Value (LaBO3 Crystal)
B³-O Bond LengthLonger than 1.37 Å1.37 Å1.435 Å
B⁴-O Bond LengthLonger than 1.47 Å1.47 Å1.500 Å

This table presents a comparison of calculated and experimental B-O bond lengths in different borate structures. nih.gov

While QM methods provide high accuracy, Molecular Mechanical (MM) calculations offer a computationally less expensive alternative for simulating large molecular systems. MM methods use classical physics to model the interactions between atoms, relying on force fields to describe the potential energy of a system. semanticscholar.org For complex systems like lanthanum borate, MM simulations can be used to explore conformational landscapes and dynamic processes over longer timescales than are accessible with QM methods. However, a limitation of classical MD is its difficulty in accurately reproducing unique superstructures like boroxol rings in borate glasses, a task for which AIMD is better suited. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Lattice Dynamics

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.deyoutube.com It is widely used to calculate the electronic, magnetic, and optical properties of materials. mpg.deyoutube.com For lanthanum borate and related perovskite materials, DFT has been instrumental in understanding their fundamental characteristics.

DFT calculations, often with the inclusion of a Hubbard-U correction (DFT+U) to account for strong on-site Coulomb interactions in localized d or f orbitals, have been extensively used to study the electronic and magnetic structures of LaBO3 (where B is a transition metal) perovskites. dtu.dkresearchgate.net Standard DFT approaches like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) can sometimes fail to accurately describe strongly correlated systems, making the DFT+U method essential for obtaining more precise results. dtu.dk

The electronic band structure is a key property determined through DFT calculations. For a novel lanthanum hydroxyborate, La2B2O5(OH)2, synthesized under high pressure, ab initio calculations using DFT estimated the band gap to be 4.64 eV at ambient pressure and 5.26 eV at 30 GPa. nih.govfrontiersin.org This wide band gap suggests its potential application as a deep-ultraviolet (DUV) birefringent material. nih.govfrontiersin.org

PressureCalculated Band Gap (LDA)
Ambient4.64 eV
30 GPa5.26 eV

This table shows the calculated band gap of La2B2O5(OH)2 at different pressures using the Local Density Approximation (LDA) within DFT. nih.govfrontiersin.org

Lattice dynamics, the study of the vibrations of atoms in a crystal lattice, can also be investigated using DFT. Phonon dispersion curves, which describe the relationship between the frequency and wavevector of lattice vibrations, can be calculated to understand thermal properties and phase stability. While specific phonon dispersion calculations for LaBO3 were not detailed in the provided context, the methodology combining DFT with methods like the direct method and the use of nondiagonal supercells has been shown to be efficient for calculating phonons in correlated materials. aps.orgresearchgate.net This approach is applicable to lanthanum borate to study its vibrational properties and their impact on its performance in various applications.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. semanticscholar.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of materials at the atomic scale.

For lanthanum borate, particularly in its glassy state, Ab Initio Molecular Dynamics (AIMD) has proven to be a valuable tool. nih.gov AIMD simulations can model the melt-quenching process to generate glass structures that accurately reproduce experimental observations. nih.gov These simulations provide insights into the formation mechanisms of unique structural units within the glass network and how the structure evolves from the molten to the solid state. nih.gov

A key aspect of MD simulations is the choice of the potential function, which describes the forces between atoms. While classical MD simulations rely on empirical potential functions, AIMD calculates these forces "on the fly" from the electronic structure, providing a more accurate description, especially for systems where bond breaking and formation are important. nih.gov

Classical MD simulations have been used to investigate the equilibrium state of lanthanum oxide (La2O3) surfaces. researchgate.net These simulations, using large simulation cells, have shown the presence of crystalline phases within the as-prepared surface region, which was previously thought to be purely amorphous. researchgate.net This finding suggests that these crystallites could act as nucleation sites for crystal growth during annealing. researchgate.net

The dynamic information obtained from MD simulations is crucial for understanding various material properties. For example, in the context of ionic conductors, MD can be used to study ion transport mechanisms and calculate diffusion coefficients. While not explicitly detailed for LaBO3 in the provided search results, this is a common application of MD simulations for related materials.

Computational Modeling of Doping Effects on Material Properties

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful approach to understand and predict the effects of doping on the properties of materials. nih.govnih.gov Doping, the intentional introduction of impurities into a material, is a common strategy to tailor its electronic, optical, and catalytic properties.

In the case of lanthanum-based perovskites like LaBO3, DFT calculations can be used to investigate how doping with different elements alters the material's characteristics. For example, studies on related perovskites like LaMnO3 and LaCoO3 have used DFT to understand the effect of doping on oxygen vacancy formation energies and catalytic activity. researchgate.netmdpi.com

A specific DFT study was performed to investigate the preferential doping sites for Dy³⁺ ions in the LaBO3 lattice. researchgate.net Such calculations are crucial for understanding how dopants are incorporated into the host material and how this affects properties like luminescence. The findings from these computational studies can guide experimental efforts to synthesize materials with enhanced performance. researchgate.net

Computational studies have also explored the effects of doping on the electronic structure and ion diffusion in other materials, providing a framework for similar investigations in lanthanum borate. nih.govresearchgate.net For example, research on doped Li2GeO3 has shown that the type of dopant and its substitution site can significantly alter the electronic structure and lithium-ion diffusion rates. nih.govresearchgate.net These studies highlight the ability of computational modeling to uncover the mechanisms by which doping influences material performance at an atomic level. nih.govresearchgate.net

The general trends observed in these computational doping studies, such as the alteration of band gaps and the modification of local atomic structures, are expected to be applicable to doped lanthanum borate systems, providing a predictive tool for designing novel functional materials.

Future Research Directions and Emerging Paradigms in Boron Lanthanum 3+ Trioxide

Exploration of Novel Synthesis Routes for Enhanced Material Properties

Traditional synthesis of lanthanum borates, often involving heating stoichiometric mixtures of lanthanum oxide and boron oxide at ambient pressure, can struggle to produce pure crystalline phases. nih.gov This limitation has spurred research into novel synthesis routes that offer greater control over particle size, morphology, and crystal structure, which are crucial for tailoring material properties. digitellinc.com

Future research is increasingly focused on methods that are not only effective but also scalable and environmentally friendly. Key areas of exploration include:

High-Pressure/High-Temperature (HPHT) Synthesis: This technique has proven effective in creating novel crystal structures with unique properties. For instance, the synthesis of a new lanthanum hydroxyborate, La2B2O5(OH)2, was achieved under conditions of 30 GPa and approximately 2,400 K using a diamond anvil cell. osti.govfrontiersin.orgnih.gov This novel structure contains discrete planar BO3 groups and exhibits a band gap suitable for potential applications as a deep-ultraviolet (DUV) birefringent material. osti.govfrontiersin.orgnih.gov HPHT methods serve as a viable alternative to traditional synthesis, enabling the exploration of new phases that are inaccessible under ambient conditions. nih.gov

Green Synthesis Routes: A novel solid-state synthesis has been developed for producing nano-sized rare-earth borates (LnBO3) by reacting sodium borohydride (B1222165) with metal chlorides. digitellinc.com This approach avoids the high temperatures, vacuum, or pressure required by many conventional methods, which can inhibit scalability and introduce contaminants. digitellinc.com Such "green" routes are essential for producing tailored nanoparticles to better understand structure-function relationships. digitellinc.com

Template-Assisted Synthesis: To create specific nanostructures, such as nanowires, template-assisted methods are being explored. Lanthanum borate (B1201080) nanowires with uniform diameters of approximately 15 nm and lengths of several micrometers have been fabricated using carbon nanotubes (CNTs) as a template. uq.edu.au In this process, the CNTs confine the reaction between lanthanum oxide and boron at high temperatures, and the final morphology of the nanowires is dictated by the shape of the carbon nanotubes. uq.edu.au

Table 1: Comparison of Novel Synthesis Routes for Lanthanum Borates
Synthesis RoutePrecursorsConditionsKey AdvantagesResulting Material/PropertyReference
High-Pressure/High-Temperature (HPHT)Partially hydrolyzed Lanthanum, Boron Oxide30 GPa, ~2,400 KAccess to novel crystal structuresLa2B2O5(OH)2; potential DUV birefringence osti.govfrontiersin.orgnih.gov
Green Solid-State SynthesisSodium Borohydride, Metal ChloridesLower temperature, ambient pressureScalable, better control of size/morphologyNano-sized LaBO3 particles digitellinc.com
Template-Assisted SynthesisLanthanum Oxide, Boron, Carbon Nanotubes1100 °CControl over nanostructure morphologySingle-crystal LaBO3 nanowires uq.edu.au

Development of Advanced Characterization Techniques for In-Situ Studies

A deeper understanding of the formation and function of lanthanum borate materials requires advanced characterization techniques that can probe reactions and structural changes as they happen. gatech.edu In-situ studies, where data is collected in real-time during a process, are becoming indispensable for tracking phase evolution, reaction kinetics, and morphological changes. gatech.edu

The future in this area lies in combining multiple advanced techniques to gain a comprehensive picture of the material's behavior under operational or synthesis conditions.

In-Situ X-Ray Diffraction (XRD): Synchrotron-based in-situ XRD is a powerful tool for studying materials synthesis under extreme conditions. gatech.edu This technique was employed during the HPHT synthesis of lanthanum hydroxyborate, where a laser-heated diamond anvil cell (DAC) was used to achieve high pressures and temperatures. nih.govresearchgate.net The use of a monochromatic X-ray beam allowed for the collection of single-crystal data during the heating process, providing direct insight into the formation of the novel crystal structure. nih.gov This methodology can be expanded to study other synthesis processes like solid-state, hydrothermal, and molten salt reactions to track phase evolution and reaction kinetics. gatech.edu

In-Situ Microscopy: To directly observe morphological changes, in-situ Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) can be utilized. gatech.edu While not yet widely reported for lanthanum borate, these techniques offer the potential to visualize the growth of nanostructures, such as the template-assisted synthesis of nanowires, providing insights into the mechanisms that cannot be obtained from other methods. gatech.edu

Operando Spectroscopy: Techniques such as X-ray Absorption Fine Structure (XAFS) and Raman spectroscopy, when applied under operational (operando) conditions, can provide detailed information about the local atomic structure and bonding environments. These methods are crucial for understanding the structure-property-performance relationships in functional materials like catalysts and can be adapted to study the behavior of lanthanum borate in various applications. programmaster.org

Multi-Functional Material Design Incorporating Boron Lanthanum(3+) Trioxide

The next paradigm in materials design is the shift towards multi-functionality, where a single material or composite is engineered to possess multiple desirable properties. Lanthanum borate is an excellent candidate for incorporation into such systems due to its inherent optical and chemical stability.

Polymer and Glass Composites: Incorporating lanthanum borate nanoparticles into polymer matrices is a promising strategy to enhance the optical and irradiation stability of the polymer. digitellinc.com Similarly, adding lanthanum oxide to borate glass systems can create materials with high refractive indices and good transparency, suitable for photonic applications. researchgate.net Doping these glasses with other elements can further add functionalities like radiation shielding, making them multi-functional. researchgate.net

Nanocomposites with Graphene Oxide: Graphene oxide (GO) is an attractive material for creating nanocomposites due to its unique electronic and mechanical properties. researchgate.netnih.gov While research has focused on lanthanide-doped fluorides with GO, the principles are directly applicable to lanthanum borate. nih.gov Such nanocomposites could exhibit a combination of properties, such as the luminescence of the lanthanide compound and the conductivity of graphene, leading to applications in optoelectronics and bio-imaging. researchgate.net The GO can also help control the size of the nanoparticles during synthesis. researchgate.net

Doped Materials for Advanced Applications: The versatility of the borate structure allows for doping with various ions to tune its properties. Research into lanthanide-based materials is extensive, with applications ranging from Organic Light-Emitting Diodes (OLEDs) to chemosensors and theragnostics. elsevier.com Future work will involve designing complex, multi-component lanthanum borate systems where co-dopants are strategically chosen to create specific functionalities, such as up-conversion luminescence for bio-imaging or specific magnetic responses for data storage.

Integration of Machine Learning and AI in Lanthanum Borate Research

Predictive Modeling: ML algorithms can be trained on existing datasets of known materials to develop quantitative structure-property relationship (QSPR) models. corrosion.com.au These models can predict the properties of yet-to-be-synthesized lanthanum borate compounds, guiding experimental efforts toward the most promising candidates. corrosion.com.au For example, ML has been used to predict the magnetic moments and formation energies of lanthanide alloys with high accuracy. aip.org

Accelerating Data Analysis: Advanced characterization techniques generate vast amounts of complex data. AI can be used to analyze this data more efficiently, for instance, by identifying phases from diffraction patterns or classifying microstructures from microscopy images. tennessee.eduyoutube.com

Generative Design: Advanced ML models, including generative modeling techniques, can be used to design entirely new molecules and materials. umich.edu By learning the underlying rules of chemistry and crystallography, these models can propose novel lanthanum borate structures that are likely to be stable and possess desired functionalities, significantly expanding the accessible materials space. umich.edu A major challenge in this area is the need for large, high-quality datasets for training the ML models, which requires a concerted effort in high-throughput synthesis and characterization. corrosion.com.au

Fundamental Investigations into Structure-Property Relationships for Predictive Materials Science

At the core of designing new materials is a fundamental understanding of the relationship between a material's atomic structure and its macroscopic properties. digitellinc.com For lanthanum borate, this involves elucidating how the arrangement of lanthanum, boron, and oxygen atoms dictates its optical, electronic, and magnetic behaviors.

Linking Synthesis, Structure, and Properties: A key research direction is to establish a clear link between synthesis conditions, the resulting crystal structure, and the final material properties. For example, the use of HPHT synthesis leads to a novel lanthanum hydroxyborate structure with isolated planar BO3 groups, which in turn is predicted to give rise to DUV birefringent properties. nih.gov Understanding how pressure influences the coordination of boron (e.g., trigonal BO3 versus tetrahedral BO4 groups) is critical for designing materials with specific optical characteristics. nih.gov

Computational and Experimental Synergy: Combining first-principles calculations (like Density Functional Theory) with advanced experimental characterization provides deep insights. Calculations can predict properties like band gaps, which can then be experimentally verified. frontiersin.orgnih.gov This synergistic approach was used to estimate the band gap of the novel La2B2O5(OH)2, confirming its potential for DUV applications. frontiersin.orgnih.gov

Developing Predictive Descriptors: A crucial goal for predictive materials science is to develop "descriptors"—quantitative features of a material's structure—that correlate strongly with its properties. aip.org For crystalline materials, descriptors can be based on information about atomic valence shells and their coordination. aip.org By identifying the key structural features in lanthanum borates that govern their functionality, researchers can build more accurate QSPR models, enabling the ab initio design of new materials with tailored properties. nih.gov

Q & A

Q. What are the standard synthesis methods for boron lanthanum(3+) trioxide (BLaO₃), and how do reaction conditions influence crystallinity?

  • Methodological Answer : BLaO₃ is synthesized via solid-state reactions or co-precipitation using precursors like lanthanum trioxide and boron-containing compounds. For example, thermal treatment at controlled temperatures (e.g., 800–1200°C) ensures optimal crystallinity, as shown by XRD patterns where distinct peaks at 2θ ≈ 40°, 60°, and 80° correspond to specific crystallographic planes . Reaction atmosphere (e.g., inert vs. oxidizing) also impacts phase purity, with deviations leading to secondary phases like LaBO₃ or unreacted oxides .

Q. How does this compound affect the microstructure and magnetic properties of non-oriented electrical steels?

  • Methodological Answer : In steel alloys, BLaO₃ additives (e.g., 0.0055 wt.% La + 0.0041 wt.% B) refine grain structure by inhibiting MnS precipitation (via La) and suppressing grain growth (via B). XRD and electron backscatter diffraction (EBSD) reveal enhanced {100} and {111} fiber textures, reducing core loss (4.268 W/kg) and improving magnetic flux density (1.768 T) compared to undoped steels. Contradictions arise when excess boron forms Fe₂B particles, which degrade magnetic properties, necessitating precise stoichiometric control .

Q. What analytical techniques are most effective for characterizing the crystal structure of BLaO₃?

  • Methodological Answer : X-ray diffraction (XRD) is critical for identifying crystallographic phases and lattice parameters. For instance, distinct XRD peaks for La-CTS-B (a BLaO₃ analog) at 2θ ≈ 40°, 60°, and 80° correlate with hexagonal or cubic symmetries . Pairing XRD with Raman spectroscopy or TEM can resolve ambiguities in polymorph identification, such as distinguishing between α-BLaO₃ (hexagonal) and β-BLaO₃ (cubic) phases.

Advanced Research Questions

Q. How do THz and NIR laser-assisted atom probe tomography (APT) address quantification challenges in this compound analysis?

  • Methodological Answer : APT with THz radiation reduces boron detection losses caused by molecular ion evaporation (e.g., B₂⁺/B₃⁺ clusters) by enhancing post-ionization via high electric fields (~19 V/nm). THz pulses increase La³⁺ ion yields by 32% compared to NIR, improving stoichiometric accuracy. However, transient regimes during laser switching (THz ↔ NIR) require voltage stabilization (e.g., 6.5–7.2 kV) to minimize signal drift .

Q. What computational approaches predict the surface electronic structure of BLaO₃, and how do they align with experimental data?

  • Methodological Answer : Density functional theory (DFT) simulations model surface reconstructions and dangling bond interactions. For LaB₆ analogs, unreconstructed (1×1) surfaces show boron dangling bonds at −2 eV below the Fermi level, while reconstructed (2×1) surfaces shift these states to −0.6 eV due to La-B orbital hybridization . Experimental validation via XPS or STS is recommended to resolve discrepancies in predicted vs. observed bandgap energies.

Q. How do hydrolysis dynamics of La³⁺ ions in aqueous solutions inform the stability of BLaO₃ under environmental conditions?

  • Methodological Answer : Hydrolysis studies in NaCl/NaClO₄ solutions (ionic strength: 0.1–1 mol/dm³) reveal La³⁺ forms hydrolyzed species like La(OH)²⁺ above pH 5, affecting BLaO₃ dissolution rates. Contradictory literature on La³⁺ hydrolysis constants (e.g., log β₁ = −8.5 to −9.2) necessitates potentiometric titrations under controlled CO₂-free conditions to refine thermodynamic models .

Data Contradiction and Experimental Design Considerations

  • Contradiction : reports boron inhibits grain growth in steels, while lanthanum promotes it. However, excess boron (e.g., >0.0041 wt.%) forms Fe₂B precipitates, reversing texture benefits.
    • Resolution : Use factorial design experiments to optimize La/B ratios (e.g., 0.0050 wt.% La + 0.0041 wt.% B) and annealing protocols (e.g., 850°C for 2 h) to balance grain refinement and texture control .
  • Contradiction : APT studies show THz improves boron quantification but induces transient La⁺ signal instability during laser switching .
    • Resolution : Implement time-resolved ion detection algorithms to correct for transient effects and validate results with secondary techniques like SIMS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.